Boc-Gly-OH-15N

Description

The exact mass of the compound Boc-Gly-OH-15N is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Gly-OH-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Gly-OH-15N including the price, delivery time, and more detailed information at info@benchchem.com.

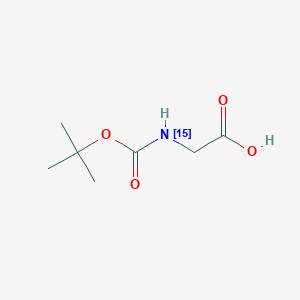

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468858 | |

| Record name | Boc-Gly-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106665-75-2 | |

| Record name | Boc-Gly-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106665-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Gly-OH-15N: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-glycine-15N (Boc-Gly-OH-15N), a stable isotope-labeled amino acid derivative crucial for advancements in peptide chemistry, structural biology, and pharmaceutical development. This document details its core chemical and physical properties, experimental protocols for its application, and its role in modern research.

Core Chemical Properties and Structure

Boc-Gly-OH-15N is a derivative of glycine, the simplest amino acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the nitrogen atom is the stable isotope ¹⁵N. This isotopic labeling provides a unique spectroscopic and mass spectrometric signature, enabling detailed analysis without altering the underlying chemical reactivity of the molecule.

The structure of Boc-Gly-OH-15N is visualized below.

The key properties of Boc-Gly-OH-15N are summarized in the table below, providing essential information for experimental design and execution.

| Property | Value | References |

| Identifier | ||

| CAS Number | 106665-75-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₃¹⁵NO₄ | [4] |

| Molecular Weight | 176.18 g/mol | [1][2][5] |

| InChI Key | VRPJIFMKZZEXLR-VJJZLTLGSA-N | [1][4][5] |

| SMILES | CC(C)(C)OC(=O)[¹⁵NH]CC(O)=O | [1][5] |

| Physical Properties | ||

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 86-89 °C (lit.) | [1][4][5] |

| Storage Conditions | -15°C, desiccated | [4] |

| Specifications | ||

| Isotopic Purity | ≥98 atom % ¹⁵N | [1][5] |

| Chemical Purity (Assay) | ≥99% (CP) | [1][5] |

| Spectroscopic Data | ||

| Mass Shift | M+1 | [1][5] |

| Suitability | Suitable for bio NMR | [1][5] |

Applications in Research and Drug Development

The site-specific incorporation of ¹⁵N via Boc-Gly-OH-15N is a powerful tool in biochemical and pharmaceutical research.[6] The stable isotope label allows for precise tracking and analysis of peptides and proteins without altering their biological function.

-

Structural Biology (NMR Spectroscopy): The ¹⁵N nucleus has a nuclear spin of 1/2, making it ideal for high-resolution NMR studies.[6] Incorporating ¹⁵N-labeled glycine residues simplifies complex spectra, enabling detailed analysis of peptide conformation, dynamics, and interactions with binding partners.[7]

-

Quantitative Proteomics and Metabolomics (Mass Spectrometry): Peptides synthesized with Boc-Gly-OH-15N serve as excellent internal standards for mass spectrometry-based quantification. The +1 Da mass shift allows for clear differentiation from the unlabeled endogenous counterpart, enabling accurate measurement of protein abundance and turnover.[7]

-

Metabolic Tracing: As a fundamental amino acid, glycine is a precursor for numerous nitrogen-containing metabolites, including purines for DNA and RNA synthesis.[8] Using ¹⁵N-labeled glycine allows researchers to trace the metabolic fate of nitrogen atoms through complex biochemical pathways, providing insights into cellular metabolism in both healthy and diseased states.[7][8]

-

Pharmacokinetic and Drug Metabolism Studies: In drug development, tracking the metabolic fate of peptide-based therapeutics is critical. By incorporating a ¹⁵N label, researchers can unambiguously identify and quantify the parent drug and its metabolites in biological matrices, providing essential data on drug stability, clearance, and routes of degradation.[6][7]

Experimental Protocols

The primary application of Boc-Gly-OH-15N is in Fmoc-based or Boc-based solid-phase peptide synthesis (SPPS) to introduce a ¹⁵N label at a specific glycine position.[9] The following is a generalized protocol for the manual incorporation of a Boc-protected amino acid into a peptide sequence on a solid support.

Materials:

-

Appropriate solid-phase resin (e.g., Merrifield resin)

-

Boc-protected amino acids, including Boc-Gly-OH-15N

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Resin Preparation: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[10]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling (Boc-Gly-OH-15N):

-

In a separate vial, pre-activate Boc-Gly-OH-15N (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.[10]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[10]

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail such as HF or a TFA-based mixture with scavengers.[11]

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

The general workflow for synthesis and analysis is depicted below.

Analysis and Characterization

Post-synthesis, the identity, purity, and isotopic incorporation of the ¹⁵N-labeled peptide must be confirmed.

-

Mass Spectrometry: High-resolution mass spectrometry is used to verify the correct molecular weight of the synthesized peptide. A mass increase of +1 Da for each incorporated ¹⁵N atom compared to the unlabeled analogue is expected.[7] The isotopic distribution pattern can be analyzed to calculate the efficiency of ¹⁵N incorporation.[7]

-

NMR Spectroscopy: For structural studies, 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is a standard experiment. This spectrum yields a peak for each ¹⁵N-H pair, and the chemical shift of the ¹⁵N-labeled glycine provides information about its local chemical environment and involvement in secondary structure elements.[7]

Tracing Metabolic Pathways

The use of Boc-Gly-OH-15N in peptide synthesis is a gateway to producing probes for metabolic studies. For instance, if a ¹⁵N-glycine-containing peptide is introduced to a cellular system and subsequently catabolized, the ¹⁵N label can be traced as it is incorporated into other biomolecules. Glycine is a key precursor in the de novo synthesis of purines, and the nitrogen at position 7 of the purine ring is directly derived from glycine.

References

- 1. Boc-Gly-OH-15N 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. BOC-[15N]GLY-OH CAS#: 106665-75-2 [amp.chemicalbook.com]

- 5. Boc-Gly-OH-15N 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]

- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 7. benchchem.com [benchchem.com]

- 8. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

Boc-Gly-OH-15N: A Technical Guide for Advanced Research Applications

Introduction: N-(tert-Butoxycarbonyl)-glycine-15N (Boc-Gly-OH-15N) is a stable isotope-labeled derivative of the amino acid glycine. It serves as a critical building block in biochemical and pharmaceutical research, enabling precise analysis and tracking of peptides and proteins. The molecule incorporates two key features: the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the heavy isotope of nitrogen (¹⁵N) in place of the natural abundance ¹⁴N. The Boc group facilitates its use in a specific methodology of peptide synthesis, while the ¹⁵N isotope provides a distinct analytical signature without altering the chemical properties of the glycine residue.[1][2] This guide details the applications of Boc-Gly-OH-15N in research, with a focus on its role in peptide synthesis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic studies.

Physicochemical and Isotopic Properties

The primary distinction between Boc-Gly-OH-15N and its unlabeled counterpart is the difference in molecular weight due to the ¹⁵N isotope.[3] This mass shift is fundamental to its application in mass spectrometry. However, their chemical reactivity in peptide synthesis is virtually identical.[3]

Table 1: Physicochemical Properties of Boc-Gly-OH-15N

| Property | Value | Source |

| Molecular Formula | C₇H₁₃¹⁵NO₄ | [4] |

| Molecular Weight | ~176.18 g/mol | |

| Appearance | Solid / Powder | |

| Melting Point | 86-89 °C | |

| Isotopic Purity | Typically >98 atom % ¹⁵N | |

| Chemical Purity | ≥99% (CP) | |

| Solubility | Soluble in DMF, NMP | [3] |

| CAS Number | 106665-75-2 |

Core Applications in Research

The site-specific incorporation of a stable isotope like ¹⁵N into a peptide sequence is a powerful technique in chemical biology and drug development.[1] Boc-Gly-OH-15N is the reagent of choice for introducing this label at a glycine position when using Boc-based solid-phase peptide synthesis (SPPS).

Peptide Synthesis

Boc-Gly-OH-15N is a fundamental building block in the synthesis of ¹⁵N-labeled peptides via the Boc-SPPS methodology.[2][5] In this strategy, the Boc group protects the N-terminus of the amino acid. It is stable to the conditions required for peptide bond formation but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA), to allow for the step-wise elongation of the peptide chain.[2] Glycine's achiral nature makes it a strategic residue for labeling, as it eliminates the risk of racemization during synthesis.[1][6]

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-Gly-OH-15N.

Structural Biology (NMR Spectroscopy)

The ¹⁵N nucleus is NMR-active, possessing a nuclear spin of ½. Incorporating it into a specific glycine residue simplifies complex NMR spectra, providing a sensitive probe for detailed structural analysis.[1] High-resolution solid-state ¹⁵N NMR, often using the cross-polarization magic-angle spinning (CP-MAS) method, is used for the conformational characterization of peptides.[7] The ¹⁵N chemical shift is highly sensitive to the local chemical environment, including secondary structure (α-helix vs. β-sheet), hydrogen bonding patterns, and molecular dynamics.[1][7] This allows for precise determination of the local conformation around the labeled site, which is critical for understanding peptide folding, stability, and interactions with biological targets.[1]

Table 2: Representative ¹⁵N Isotropic Chemical Shifts for Glycine in Peptides

| Peptide Sequence | ¹⁵N Isotropic Chemical Shift (ppm) | Structural Context |

| Boc-Gly-Ala-Leu | 100.3 | Oligopeptide (Solid State) |

| Boc-Ala-Gly-Leu | 101.5 | Oligopeptide (Solid State) |

| Boc-Leu-Gly-Ala | 102.1 | Oligopeptide (Solid State) |

| Boc-Gly-Pro-Leu | 99.8 | Oligopeptide (Solid State) |

| Boc-Val-Gly-Val | 103.2 | Oligopeptide (Solid State) |

| Data adapted from solid-state NMR studies of various oligopeptides.[8] Chemical shifts are referenced to external liquid ammonia.[1] |

Quantitative Proteomics (Mass Spectrometry)

In mass spectrometry-based proteomics, peptides synthesized with Boc-Gly-OH-15N serve as invaluable internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[8][9] This technique, known as Stable Isotope Labeling with Amino acids in cell culture (SILAC) or through synthetic peptide standards, relies on the mass difference between the labeled (heavy) and unlabeled (light) peptides.

The ¹⁵N-labeled peptide is chemically identical to the endogenous peptide of interest and thus exhibits the same behavior during sample preparation, chromatography, and ionization. By spiking a known quantity of the heavy peptide into a sample, the endogenous peptide's concentration can be determined with high accuracy by comparing the signal intensities of the heavy and light isotopic peaks in the mass spectrometer.[3] This is crucial for understanding changes in protein expression levels in various physiological and pathological states.[8]

Caption: Workflow for quantitative proteomics using a ¹⁵N-labeled peptide standard.

Metabolic and Pharmacokinetic Studies

Labeled peptides can be used as tracers to study metabolic pathways, enzyme kinetics, and protein-protein interactions in vivo and in vitro.[8] By tracking the ¹⁵N-labeled peptide or its metabolic products in biological fluids or tissues, researchers can identify metabolites, determine routes of degradation, and obtain crucial pharmacokinetic data.[1] For example, ¹⁵N-glycine can be used to trace the flow of nitrogen through specific metabolic routes like purine biosynthesis.[1] This information is essential for optimizing the stability, delivery, and efficacy of peptide-based drugs.[1]

Experimental Protocol: Incorporation of Boc-Gly-OH-15N via Manual Boc-SPPS

This protocol describes the manual synthesis of a hypothetical tripeptide, Ala-Gly(¹⁵N)-Phe, on a PAM (phenylacetamidomethyl) resin to yield a C-terminally acid peptide.

1. Resin Preparation and Swelling:

-

Place 1.0 g of H-Phe-PAM resin in a peptide synthesis vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes. Drain the solvent.

2. First Coupling: Boc-Gly-OH-15N

-

Activation: In a separate vial, dissolve 3 equivalents of Boc-Gly-OH-15N, 3 equivalents of HBTU/HOBt, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF). Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate for 1-2 hours at room temperature.

-

Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (IPA) (3x).

-

Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be negative/yellow).

3. Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2-5 minutes, drain, and repeat the TFA treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and the cleaved Boc group.

4. Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

5. Subsequent Cycles:

-

Repeat steps 2-4 for the next amino acid (Boc-Ala-OH) in the sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) with appropriate scavengers) to the resin. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

-

After the cleavage reaction (typically 1-2 hours at 0 °C), evaporate the HF.

7. Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Filter and collect the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the final product identity and isotopic incorporation via mass spectrometry.

Conclusion

Boc-Gly-OH-15N is a specialized and powerful reagent for researchers in structural biology, proteomics, and drug development. Its primary utility lies in the introduction of a stable isotopic label at a specific glycine residue within a peptide sequence using the well-established Boc-SPPS chemistry. This labeling enables detailed investigations into the structure, dynamics, quantity, and metabolic fate of peptides and proteins, thereby advancing our understanding of complex biological systems and facilitating the development of novel peptide-based therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 8. benchchem.com [benchchem.com]

- 9. Glycine-ð-Fmoc (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

Navigating the Landscape of Isotopic Labeling: A Technical Guide to Boc-Gly-OH-15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-Gly-OH-15N, a stable isotope-labeled amino acid crucial for advancements in proteomics, drug development, and metabolic research. We will delve into its procurement, applications, and the detailed experimental protocols necessary for its effective use, empowering researchers to leverage this powerful tool in their scientific endeavors.

Supplier and Purchasing Options for Boc-Gly-OH-15N

The acquisition of high-quality reagents is the foundation of reproducible research. Boc-Gly-OH-15N is available from a range of specialized chemical suppliers. The following table summarizes key purchasing information from several prominent vendors to facilitate procurement.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Isotopic Enrichment |

| Sigma-Aldrich | Boc-Gly-OH-15N | 106665-75-2 | 176.18 | 98 atom % 15N, 99% (CP) |

| MedChemExpress | Boc-Glycine-15N | 106665-75-2 | 176.18 | Not specified |

| Parchem | Boc-Gly-OH-15N | 106665-75-2 | Not specified | Not specified |

| Cambridge Isotope Laboratories, Inc. | Glycine-N-t-Boc (¹⁵N, 98%) | 106665-75-2 | 176.18 | 98% |

| CP Lab Safety | Boc-Gly-OH-15N | Not specified | Not specified | min 99 atom% 15N, min 98.5% |

Core Applications in Research

The integration of the stable isotope ¹⁵N into the glycine molecule provides a non-radioactive tracer that can be precisely detected and quantified by mass spectrometry and NMR spectroscopy. This unique characteristic makes Boc-Gly-OH-15N an invaluable tool in several research domains.

Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics. While SILAC traditionally uses labeled arginine and lysine, the principles can be extended to other amino acids. By incorporating ¹⁵N-labeled glycine into proteins, researchers can accurately quantify differences in protein abundance between different cell populations.

Peptide Synthesis

Boc-Gly-OH-15N serves as a fundamental building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for the stepwise and controlled assembly of peptide chains on a solid resin support. The ¹⁵N label within a synthetic peptide can be used as an internal standard for quantitative mass spectrometry assays or for structural studies using NMR.

Metabolic Pathway Analysis

The nitrogen atom of glycine is a key contributor to various metabolic pathways, most notably the de novo synthesis of purines, which are essential components of DNA and RNA. By introducing ¹⁵N-labeled glycine to cells, researchers can trace the metabolic fate of this nitrogen atom, elucidating the activity and regulation of these critical biosynthetic routes.[1]

Experimental Protocols

Boc-Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Peptide

This protocol outlines the manual synthesis of a peptide incorporating Boc-Gly-OH-15N using the Boc/Bzl protection strategy.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for at least 30-60 minutes.

2. First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or HBTU/DIEA).

3. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.[2]

-

Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

4. Incorporation of Boc-Gly-OH-15N:

-

Dissolve Boc-Gly-OH-15N (2-4 equivalents) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin, followed by DIEA (4-6 equivalents) to initiate coupling.[2]

-

Allow the reaction to proceed for 1-2 hours. Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.

7. Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Characterization:

-

Confirm the identity and isotopic incorporation of the final peptide using mass spectrometry and NMR spectroscopy.

Metabolic Labeling and Analysis of Purine Biosynthesis

This protocol describes a general workflow for tracing the incorporation of ¹⁵N from glycine into the purine biosynthesis pathway.

1. Cell Culture:

-

Culture cells (e.g., A549 cancer cells) in a standard growth medium.[1]

2. Isotopic Labeling:

-

Replace the standard medium with a medium containing ¹⁵N-glycine. The Boc-protecting group from Boc-Gly-OH-15N would need to be cleaved prior to its use in cell culture, or a commercially available ¹⁵N-glycine should be used.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled glycine.

3. Metabolite Extraction:

-

Harvest the cells and quench their metabolism rapidly.

-

Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

4. Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using high-resolution mass spectrometry (HRMS).

-

Identify metabolites that show a +1 mass shift, indicating the incorporation of a single ¹⁵N atom.[1]

5. Data Analysis:

-

Compare the mass spectra of labeled and unlabeled samples to confirm the identity of the ¹⁵N-containing metabolites.

-

Quantify the level of ¹⁵N incorporation to determine the relative flux of glycine nitrogen into the purine biosynthesis pathway.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological pathways involved, the following diagrams have been generated using the DOT language.

References

Stable Isotope Labeling with ¹⁵N Glycine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can track the incorporation of labeled precursors into downstream metabolites and macromolecules.[1] Among the various stable isotopes used, ¹⁵N-labeled glycine has emerged as a versatile tracer for investigating a wide range of biological processes, including protein synthesis and turnover, metabolic flux analysis, and nucleotide biosynthesis. Glycine, as the simplest amino acid, plays a central role in numerous metabolic pathways, making ¹⁵N-glycine an invaluable tool for elucidating cellular physiology in both health and disease.[2][3]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with ¹⁵N glycine. It is designed to equip researchers, scientists, and drug development professionals with the knowledge required to design, execute, and interpret experiments using this robust analytical method.

Core Principles of ¹⁵N Glycine Labeling

The fundamental principle behind stable isotope labeling with ¹⁵N glycine lies in the introduction of a "heavy" nitrogen isotope into a biological system.[4] Cells and organisms readily take up ¹⁵N-glycine and utilize it in the same manner as its unlabeled counterpart, ¹⁴N-glycine.[5] The key difference is the one-dalton mass shift imparted by the ¹⁵N isotope, which can be detected and quantified using mass spectrometry (MS).[2] This allows for the differentiation between pre-existing ("light") molecules and newly synthesized ("heavy") molecules that have incorporated the ¹⁵N label from glycine.

Glycine's metabolic versatility makes it an effective tracer for multiple pathways. The ¹⁵N atom from glycine can be incorporated into:

-

Proteins: Directly during protein synthesis.[6]

-

Purines: As a precursor for the de novo synthesis of purine nucleotides (adenine and guanine), which are essential for DNA and RNA synthesis.[2][7]

-

Other Metabolites: Glycine is a key player in one-carbon metabolism and can contribute its nitrogen to the synthesis of other amino acids and nitrogen-containing compounds.[8]

By tracing the incorporation of ¹⁵N into these various biomolecules, researchers can gain quantitative insights into the rates of their synthesis, degradation, and flux through different metabolic pathways.

Applications in Research and Drug Development

The use of ¹⁵N glycine as a metabolic tracer has broad applications across various fields of biomedical research and pharmaceutical development.

Protein Synthesis and Turnover Studies

A primary application of ¹⁵N glycine is the measurement of whole-body and tissue-specific protein synthesis rates.[6][9] By administering ¹⁵N glycine and subsequently measuring its incorporation into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of proteins.[10] This has been instrumental in understanding protein metabolism in various physiological and pathological states, including malnutrition, cancer, and in response to therapeutic interventions.[9]

Metabolic Flux Analysis

Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. ¹⁵N glycine serves as a powerful tracer for MFA studies, enabling the elucidation of nitrogen metabolism pathways.[11] By tracking the flow of ¹⁵N from glycine into downstream metabolites, researchers can map and quantify the contributions of glycine to various biosynthetic processes, which is particularly relevant in cancer metabolism where metabolic pathways are often rewired.[11]

Purine Biosynthesis and Nucleotide Metabolism

Glycine is a fundamental building block in the de novo synthesis of purines.[7][12] Studies using ¹⁵N glycine have been crucial in understanding the regulation of this pathway and its dysregulation in diseases such as gout, a metabolic disorder characterized by the overproduction of uric acid, the end product of purine degradation in humans.[12][13] Tracing ¹⁵N from glycine into purine nucleotides and uric acid provides a direct measure of the rate of de novo purine synthesis.[14]

Drug Development

In the realm of drug development, ¹⁵N glycine labeling can be employed to assess the mechanism of action of novel therapeutics. For instance, if a drug is hypothesized to inhibit protein synthesis or a specific metabolic pathway involving glycine, its efficacy can be quantitatively assessed by measuring changes in the incorporation of ¹⁵N from glycine into the relevant biomolecules. Furthermore, understanding the metabolic effects of a drug candidate is a critical component of preclinical and clinical development.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing ¹⁵N glycine for stable isotope labeling.

| Parameter | Value | Organism/System | Reference |

| Infusion Rate | 2-8 mg/h | Rats | [6] |

| 0.11 to 0.33 µg ¹⁵N/kg/min | Humans | [9] | |

| Dosage | 2 mg ¹⁵N/kg | Preterm Infants | [15] |

| Labeling Duration | 2-24 hours | Rats | [6] |

| 24-36 hours | Humans | [9] | |

| 72 hours | Pancreatic Cancer Cells | [10] | |

| Fractional Synthesis Rate (FSR) | 44-76% | Pancreatic Cancer Cell Proteins | [10] |

| Whole-Body Protein Turnover | 7.7 - 8.8 g/kg/day | Preterm Infants | [15] |

Table 1: In Vivo and In Vitro Labeling Parameters and Outcomes

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹⁵N glycine labeling.

Protocol 1: In Vivo Measurement of Protein Synthesis in a Rat Model

This protocol is adapted from studies measuring protein synthesis rates in rats.[6]

1. Animal Preparation and Tracer Administration:

- Acclimate 170-220 g rats to the experimental conditions.

- Prepare a sterile solution of [¹⁵N]glycine (95+% purity).

- Administer the [¹⁵N]glycine solution via a constant intravenous infusion at a rate of 2-8 mg/h for a duration of 2-24 hours.

2. Sample Collection:

- At predetermined time points, euthanize the animals.

- Rapidly excise the liver and other tissues of interest.

- Collect urine samples for the determination of urinary ¹⁵N enrichment.

- For whole-body protein synthesis measurements, the entire rat homogenate can be prepared.

3. Sample Processing:

- Homogenize tissue samples in a suitable buffer.

- Precipitate proteins using an appropriate method (e.g., trichloroacetic acid).

- Separate the protein pellet from the supernatant containing free amino acids.

- Hydrolyze the protein pellet to release individual amino acids.

- Isolate amino acids from both the protein hydrolysate and the tissue-free amino acid pool.

4. Mass Spectrometry Analysis:

- Derivatize the isolated amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis, or analyze directly using liquid chromatography-mass spectrometry (LC-MS).

- Determine the ¹⁵N enrichment in glycine and other amino acids from both the protein and the free amino acid pool.

- Measure the ¹⁵N enrichment in urinary urea and/or ammonia.

5. Data Analysis:

- Calculate the fractional rate of protein synthesis (FSR) using the precursor-product principle, which relates the enrichment of ¹⁵N in the protein to the enrichment in the precursor pool (tissue-free amino acids).

Protocol 2: Metabolic Labeling of Cultured Cells for Proteomics and Metabolomics

This protocol is a general guideline for in vitro labeling experiments.[2][10]

1. Cell Culture and Labeling:

- Culture cells of interest (e.g., A549 cancer cells) in their standard growth medium.[2]

- Prepare a labeling medium by supplementing a glycine-free medium with a known concentration of [¹⁵N]glycine. The optimal concentration should be determined empirically.[11]

- Replace the standard medium with the ¹⁵N-glycine containing labeling medium.

- Incubate the cells for a specified period (e.g., up to 72 hours) to allow for the incorporation of the label into newly synthesized proteins and metabolites.[10]

2. Cell Harvesting and Lysis:

- Harvest the cells by scraping or trypsinization.

- Wash the cells with phosphate-buffered saline (PBS) to remove residual labeling medium.

- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

3. Proteomic Analysis:

- Quantify the protein concentration in the cell lysate.

- For protein synthesis measurements, proteins can be separated by 2D gel electrophoresis or analyzed by shotgun proteomics.[10]

- Excise protein spots from gels or digest the entire proteome with trypsin.

- Analyze the resulting peptides by MALDI-TOF/TOF or LC-MS/MS.

- Determine the ratio of "heavy" (¹⁵N-containing) to "light" (¹⁴N) peptides to quantify relative protein abundance or fractional synthesis rates.

4. Metabolomic Analysis:

- Extract metabolites from the cell lysate using a method such as methanol-chloroform extraction.

- Analyze the metabolite extract using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (HRMS²).[2]

- Identify ¹⁵N-labeled metabolites by looking for the characteristic 1 Da mass shift in the (M+1)/M ion pair peaks.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to ¹⁵N glycine labeling.

Caption: A generalized experimental workflow for stable isotope labeling with ¹⁵N glycine.

Caption: Incorporation of ¹⁵N from glycine into the de novo purine biosynthesis pathway.

Conclusion

Stable isotope labeling with ¹⁵N glycine is a robust and versatile technique with wide-ranging applications in biomedical research and drug development. Its utility in quantifying protein synthesis, delineating metabolic fluxes, and tracing the biosynthesis of essential molecules like purines provides invaluable insights into cellular function. The methodologies outlined in this guide offer a framework for researchers to design and implement ¹⁵N glycine labeling experiments to address fundamental questions in biology and pharmacology. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of ¹⁵N glycine labeling are poised to expand further, solidifying its role as a cornerstone of modern metabolic research.

References

- 1. chempep.com [chempep.com]

- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metabolon.com [metabolon.com]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Incorporation of 15N from glycine into uric acid in gout: a follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term follow-up of incorporation of 15N from glycine into uric acid in gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of glycine-15N incorporation into urinary uric acid by adenine-8-13C in normal and gouty subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 15N-tracer studies in formula-fed preterm infants: the role of glycine supply in protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of Boc-Gly-OH-15N

This guide provides comprehensive safety and handling information for Boc-Gly-OH-15N (CAS No. 106665-75-2), a stable isotope-labeled amino acid commonly used in peptide synthesis and other research applications. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal, tailored for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Boc-Gly-OH-15N, also known as N-(tert-Butoxycarbonyl)glycine-15N, is a white to off-white solid.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 106665-75-2 | [2][3][4] |

| Molecular Formula | C7H13NO4 | [1][2][5] |

| Molecular Weight | 176.18 g/mol | [3][4] |

| Appearance | Solid | [1][2][3] |

| Melting Point | 86-89 °C (lit.) | [1][2][3] |

| Isotopic Purity | 98 atom % 15N | [3][4] |

| Assay | 99% (CP) | [3] |

Hazard Identification and Safety Precautions

Boc-Gly-OH-15N is classified as hazardous.[2] The primary hazards are acute oral toxicity and the risk of serious eye damage.[2]

| Hazard Statement | GHS Classification | Source |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [2] |

| Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | [2] |

Signal Word: Danger[2]

Precautionary Statements: [2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling Boc-Gly-OH-15N.

| PPE | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [6][7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [6][8] |

| Body Protection | Laboratory coat. | [6] |

| Respiratory Protection | NIOSH-approved respirator if dust is generated. | [6][7] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of Boc-Gly-OH-15N and ensure the safety of laboratory personnel.

| Condition | Recommendation | Source |

| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. | [6][7] |

| Storage Temperature | 2-8°C or -15°C. | [1][5][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light. | [6][8] |

| Incompatibilities | Strong oxidizing agents. | [6] |

First-Aid Measures

In case of exposure, follow these first-aid protocols:

| Exposure Route | First-Aid Measure | Source |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [6][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. | [6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [6][7] |

Accidental Release and Fire-Fighting Measures

| Situation | Protocol | Source |

| Accidental Release | Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing dust. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Sweep up and shovel into a suitable, closed container for disposal. | [6][7] |

| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary. | [6][8] |

| Hazardous Combustion Products | Oxides of carbon (CO, CO2) and nitrogen (NOx). | [6][7] |

Experimental Protocols and Workflows

While specific experimental protocols are highly dependent on the research context, a generalized workflow for the safe handling of Boc-Gly-OH-15N is presented below. This workflow outlines the critical steps from preparation to waste disposal.

References

- 1. BOC-[15N]GLY-OH CAS#: 106665-75-2 [amp.chemicalbook.com]

- 2. BOC-[15N]GLY-OH - Safety Data Sheet [chemicalbook.com]

- 3. Boc-Gly-OH-15N 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]

- 4. Boc-Gly-OH-15N 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Utilization of Boc-Gly-OH-¹⁵N in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of N-tert-butyloxycarbonyl-¹⁵N-labeled glycine (Boc-Gly-OH-¹⁵N) in peptide synthesis. The site-specific incorporation of stable isotopes like ¹⁵N is a critical technique in modern drug discovery and proteomics, offering a powerful tool for detailed structural and functional analysis of peptides.

Core Principles: The Role of ¹⁵N Labeling

The primary advantage of incorporating Boc-Gly-OH-¹⁵N into a peptide sequence lies in the introduction of a stable isotope label. This nitrogen-15 isotope does not alter the chemical reactivity of the glycine residue, meaning its performance in peptide synthesis is comparable to its unlabeled counterpart. The key difference is the +1 Dalton mass shift per ¹⁵N atom, which is detectable by mass spectrometry.

This isotopic label serves as a powerful analytical tool in several key applications:

-

Structural Biology (NMR Spectroscopy): The ¹⁵N nucleus is NMR-active. Its incorporation at a specific glycine residue simplifies complex NMR spectra, enabling the precise determination of local peptide conformation, dynamics, and hydrogen bonding patterns. This information is invaluable for understanding peptide folding, stability, and interactions with biological targets.

-

Quantitative Proteomics and Metabolomics (Mass Spectrometry): Peptides containing ¹⁵N-glycine can be easily distinguished from their natural counterparts by their mass shift in mass spectrometry analysis. This allows for their use as internal standards for accurate quantification of proteins and peptides in complex biological samples.

-

Metabolic Tracing: The ¹⁵N label allows researchers to trace the metabolic fate of a peptide within a biological system, providing insights into its mechanism of action and degradation pathways.

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-Gly-OH-¹⁵N is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). This methodology involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The N-terminus of each incoming amino acid is protected by the acid-labile Boc group.

The Boc-SPPS Cycle

The synthesis proceeds through a series of repeated cycles, each consisting of three main steps: deprotection, neutralization, and coupling.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Key Chemical Transformations

1. Boc Deprotection: The acid-labile Boc protecting group is removed from the N-terminus of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amine group for the next coupling step.

Caption: The chemical transformation during the Boc deprotection step.

2. Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).

3. Coupling: The carboxyl group of the incoming Boc-Gly-OH-¹⁵N is activated by a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to facilitate the formation of a new peptide bond with the free amine of the resin-bound peptide.

Caption: The formation of a new peptide bond during the coupling step.

Quantitative Data Presentation

While the incorporation of a stable isotope like ¹⁵N does not significantly alter the chemical reactivity of the amino acid in peptide coupling reactions, it is crucial to monitor the efficiency of the synthesis. The following tables provide illustrative data for key performance indicators. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Physicochemical Properties

| Property | Boc-Gly-OH-¹⁵N | Unlabeled Boc-Gly-OH |

| Molecular Formula | C₇H₁₃¹⁵NO₄ | C₇H₁₃NO₄ |

| Molecular Weight | ~176.18 g/mol | ~175.17 g/mol |

| Isotopic Purity | Typically >98 atom % ¹⁵N | Natural abundance (~0.37% ¹⁵N) |

| Appearance | White to off-white solid/powder | White to off-white solid/powder |

| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP |

Table 2: Illustrative Performance in SPPS

| Parameter | Boc-Gly-OH-¹⁵N | Unlabeled Boc-Gly-OH | Notes |

| Coupling Efficiency | >99% | >99% | As determined by Kaiser test or other in-process monitoring. |

| Crude Peptide Purity | Typically >70% | Typically >70% | Dependent on peptide sequence and synthesis efficiency. |

| Final Yield | Sequence-dependent | Sequence-dependent | Overall yield is a product of the efficiency of each step. |

| Isotopic Enrichment | >98% | N/A | Verified by mass spectrometry. |

Experimental Protocols

The following are detailed methodologies for the key steps in the incorporation of Boc-Gly-OH-¹⁵N using manual Boc-SPPS.

Protocol 1: Boc Deprotection

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM for washing

-

Isopropyl alcohol (IPA) for washing

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Drain the DCM.

-

Add the deprotection solution (10 mL per gram of resin) and agitate for 2 minutes (pre-wash).

-

Drain the solution.

-

Add fresh deprotection solution and agitate for 30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with IPA (1 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

Protocol 2: Neutralization

Materials:

-

Deprotected peptide-resin (as TFA salt)

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

-

DCM for washing

Procedure:

-

To the deprotected peptide-resin, add the neutralization solution (10 mL per gram of resin).

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin with DCM (5 x 1 min) to remove excess base.

Protocol 3: Coupling of Boc-Gly-OH-¹⁵N

Materials:

-

Neutralized peptide-resin

-

Boc-Gly-OH-¹⁵N (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

DIEA (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

DCM for washing

Procedure:

-

In a separate vessel, dissolve Boc-Gly-OH-¹⁵N and HBTU in DMF.

-

Add DIEA to the solution to pre-activate the amino acid for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), a second coupling (recoupling) may be necessary.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 4: Cleavage and Deprotection

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) is a common but highly hazardous reagent. Trifluoromethanesulfonic acid (TFMSA) is a safer alternative. A common TFMSA cocktail is TFMSA/TFA/thioanisole.

-

Scavengers (e.g., anisole, p-cresol) to trap reactive carbocations.

-

Cold diethyl ether for precipitation.

Procedure (using TFMSA): Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Suspend the dried resin in a pre-chilled cleavage cocktail containing TFMSA, TFA, and scavengers.

-

Stir the mixture at 0°C for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the peptide pellet under vacuum.

Protocol 5: Verification of Isotopic Incorporation

Materials:

-

Purified ¹⁵N-labeled peptide

-

Solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid)

-

High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

-

Dissolve a small amount of the purified peptide in the appropriate solvent.

-

Analyze the sample using the mass spectrometer.

-

Compare the observed monoisotopic mass of the ¹⁵N-labeled peptide with its theoretical mass. A +1 Da shift per ¹⁵N atom is expected.

-

Analyze the isotopic distribution of the molecular ion peak to confirm the level of ¹⁵N enrichment.

Conclusion

The use of Boc-Gly-OH-¹⁵N in peptide synthesis is a powerful and versatile strategy for researchers in both academia and the pharmaceutical industry. The ability to introduce a stable isotopic label at a specific site within a peptide allows for detailed investigation of its structure, function, and metabolism with high precision. The protocols outlined in this guide provide a framework for the successful synthesis, characterization, and utilization of ¹⁵N-labeled peptides, making this technique an invaluable tool in the development of novel peptide-based therapeutics and diagnostics.

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, a deep understanding of the chemical strategies underpinning peptide synthesis is paramount. This in-depth technical guide delves into the core principles of the tert-butyloxycarbonyl (Boc) protecting group in Solid-Phase Peptide Synthesis (SPPS), a robust and historically significant methodology that continues to be a valuable tool for the synthesis of complex and aggregation-prone peptides.

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This prevents unwanted side reactions and ensures the sequential, controlled assembly of the peptide chain. The Boc group's key characteristic is its lability under moderately acidic conditions, which allows for its selective removal without disturbing the more acid-stable side-chain protecting groups, a principle known as "graduated acid lability".[1][2]

The Boc-SPPS Cycle: A Stepwise Approach

The synthesis of a peptide using the Boc strategy follows a cyclical workflow, illustrated below. Each cycle consists of three main steps: deprotection, neutralization, and coupling.

Caption: The cyclical workflow of Boc-SPPS.

Chemical Mechanisms at the Core of Boc-SPPS

The success of Boc-SPPS hinges on the precise and selective chemical transformations of the Boc group.

Boc Group Protection of an Amino Acid

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

Caption: General scheme for Boc protection of an amino acid.

Boc Group Deprotection: The Key to Stepwise Elongation

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.

Caption: Acid-catalyzed deprotection of the Boc group.

The liberated tert-butyl cations are reactive electrophiles and can lead to side reactions, particularly with nucleophilic amino acid side chains like methionine and tryptophan. To prevent this, scavengers such as dithiothreitol (DTE) or anisole are typically added to the deprotection solution.[2]

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the key steps in manual Boc-SPPS.

Nα-Boc Deprotection

This procedure removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

-

To the resin-bound peptide, add a solution of 50% TFA in dichloromethane (DCM).

-

Agitate the mixture for a pre-wash of 5 minutes.[1]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 15-25 minutes to ensure complete deprotection.[1][3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[1]

Neutralization

After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable the subsequent coupling reaction.

-

Wash the peptide-resin with DCM (2x).

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM.

-

Agitate for 2 minutes.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

An alternative and often more efficient method is in situ neutralization, where the neutralization and coupling steps are combined. This approach minimizes the exposure of the reactive free amine, reducing the risk of aggregation, especially in "difficult" sequences.[4][5]

Coupling of the Next Boc-Amino Acid

This step involves the activation of the incoming Boc-protected amino acid and its coupling to the free N-terminal amine of the resin-bound peptide.

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).

Safety Precaution: Anhydrous HF is extremely toxic and corrosive and must be handled in a specialized, HF-resistant apparatus within a dedicated fume hood with appropriate personal protective equipment.

A common and safer approach is the "low-high" HF procedure, which minimizes side reactions.[6][7]

-

Low HF Step: The peptide-resin is treated with a mixture of HF/dimethyl sulfide (DMS) (typically 1:3 v/v) in the presence of scavengers (e.g., p-cresol). This step removes the more acid-labile side-chain protecting groups.[3][8]

-

High HF Step: Following the low HF step, the resin is treated with neat anhydrous HF to cleave the peptide from the resin and remove the more resistant side-chain protecting groups (e.g., Arg(Tos)).[3][8]

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried.[1]

Quantitative Data in Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for deprotection and coupling reactions.

| Deprotection Reagent | Concentration | Time | Efficiency |

| Trifluoroacetic Acid (TFA) | 50% in DCM | 20-30 min | >99% |

| Trifluoroacetic Acid (TFA) | 100% | 2 x 1 min | >99% |

Table 1: Boc Deprotection Conditions and Efficiency.

| Coupling Reagent | Equivalents (AA:Reagent:DIEA) | Typical Coupling Time | Coupling Efficiency |

| HBTU/HOBt | 1:1:2 | 30-60 min | >98% |

| HATU | 1:1:2 | 15-45 min | >99% |

| DIC/HOBt | 1:1:2 | 1-4 hours | >97% |

Table 2: Common Coupling Reagents in Boc-SPPS and Their Performance. Data is representative for standard amino acid couplings.[9]

Conclusion

While the milder conditions of Fmoc-based SPPS have led to its widespread adoption, the Boc strategy remains a powerful and relevant technique. Its advantages in synthesizing long, difficult, or hydrophobic sequences, where aggregation can be a significant issue, ensure its continued use in modern peptide chemistry. A thorough understanding of the principles, mechanisms, and protocols of Boc-SPPS is therefore an invaluable asset for any researcher in the field of peptide and protein science. The robustness of this classic method, refined over decades, provides a reliable pathway to complex peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Unseen Majority: A Guide to the Natural Abundance of ¹⁵N and the Imperative for Labeled Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to trace the metabolic fate of nitrogen-containing compounds is paramount. Nitrogen is a fundamental constituent of life's most essential molecules, including amino acids, proteins, and nucleic acids. Understanding the pathways these molecules traverse, their synthesis, and their degradation is central to deciphering cellular function in both healthy and diseased states. This guide provides an in-depth exploration of the natural abundance of nitrogen's stable isotopes and elucidates the critical need for isotopically labeled compounds, particularly those enriched with ¹⁵N, to powerfully interrogate these complex biological systems.

The Natural Isotopic Landscape of Nitrogen

Nitrogen in its natural state is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is vastly more common, while ¹⁵N exists in trace amounts. This stark difference in their natural distribution is the foundational reason why ¹⁵N-labeled compounds are indispensable tools in modern research.

| Isotope | Protons | Neutrons | Natural Abundance (Mole Fraction) | Nuclear Spin (I) |

| ¹⁴N | 7 | 7 | ~99.6% | 1 |

| ¹⁵N | 7 | 8 | ~0.4% | 1/2 |

Table 1: Quantitative Data on the Natural Abundance and Properties of Stable Nitrogen Isotopes. The vast majority of naturally occurring nitrogen is ¹⁴N, with ¹⁵N comprising a very small fraction[1][2]. Their differing nuclear spins are a key property exploited in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy[1][3].

Why Natural Abundance Isn't Enough: The Case for ¹⁵N Labeling

While ¹⁵N is naturally present, its extremely low abundance of approximately 0.4% renders it nearly invisible against the overwhelming background of ¹⁴N in most biological samples.[2] Attempting to trace metabolic pathways by measuring minute variations in this natural abundance is often impractical and lacks the sensitivity required for precise quantification. The scarcity of the heavy isotope, however, means that its deliberate introduction creates a strong and clear signal.[4]

The necessity for ¹⁵N-labeled compounds arises from the need to introduce a distinct, measurable signal that can be tracked through complex biological systems. By replacing the naturally abundant ¹⁴N with ¹⁵N in a specific molecule (e.g., an amino acid or a drug candidate), researchers can follow the journey of that molecule with high precision using techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This "stable isotope tracing" allows for the elucidation of metabolic fluxes, the identification of novel biosynthetic pathways, and the quantification of protein turnover.[6][7]

Key Advantages of Using ¹⁵N-Labeled Compounds:

-

Signal-to-Noise Ratio: Introducing a compound highly enriched in ¹⁵N (often >98%) creates a signal that is easily distinguishable from the natural background, enabling sensitive and accurate detection.

-

Quantitative Analysis: Labeled compounds allow for the precise quantification of metabolic rates and pathway contributions, which is not feasible with natural abundance measurements alone.[6]

-

Pathway Elucidation: By tracking the incorporation of ¹⁵N from a labeled precursor into various downstream metabolites, researchers can map out metabolic pathways and identify points of regulation.[8][9]

-

Structural Biology: ¹⁵N labeling is essential for many NMR-based studies of protein and nucleic acid structure and dynamics.[8] The fractional nuclear spin of ¹⁵N provides advantages for NMR, such as narrower line widths, compared to the integer spin of ¹⁴N.[1][3]

Visualizing Experimental and Biological Processes

To better understand the application of ¹⁵N labeling, the following diagrams illustrate a typical experimental workflow for quantitative proteomics and a key signaling pathway where ¹⁵N tracing provides critical insights.

Key Experimental Protocols Utilizing ¹⁵N-Labeled Compounds

The following are detailed methodologies for two common applications of ¹⁵N labeling: metabolic labeling of proteins in E. coli for NMR analysis and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Protocol 1: ¹⁵N Labeling of Recombinant Proteins in E. coli for NMR Spectroscopy

This protocol is designed for the uniform incorporation of ¹⁵N into a target protein expressed in E. coli, a prerequisite for many heteronuclear NMR experiments.

1. Media and Reagent Preparation:

-

M9 Minimal Medium (10x Stock): For 1 liter, dissolve 67.8 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in deionized water. Autoclave to sterilize.

-

¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): This is the sole nitrogen source. Use a >98% enriched ¹⁵NH₄Cl solution.

-

Carbon Source: 20% (w/v) glucose solution, sterilized by filtration.

-

Trace Elements Solution (100x): Prepare a solution containing EDTA, FeCl₃, ZnCl₂, CuCl₂, CoCl₂, and MnCl₂. Sterilize by filtration.

-

Other supplements: 1M MgSO₄ and 1M CaCl₂, both autoclaved separately.

2. Expression Protocol:

-

Starter Culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein into 5-10 mL of LB medium. Grow overnight at 37°C with shaking.

-

Adaptation Culture: The next morning, pellet the cells from the starter culture and resuspend them in 50 mL of M9 minimal medium containing natural abundance (¹⁴N) NH₄Cl. Grow for several hours to adapt the cells to the minimal medium.

-

Main Culture Inoculation: Prepare 1 liter of M9 minimal medium. Instead of natural abundance NH₄Cl, add 1 g of ¹⁵NH₄Cl.[5] Add the other sterile components (glucose, MgSO₄, CaCl₂, trace elements, and appropriate antibiotics). Inoculate this medium with the adaptation culture to an initial OD₆₀₀ of ~0.1.

-

Cell Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to shake for another 16-20 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet, containing the ¹⁵N-labeled protein, can be stored at -80°C or used immediately for protein purification.

3. Sample Preparation for NMR:

-

Purify the ¹⁵N-labeled protein using standard chromatography techniques.

-

The final NMR sample should be in a low-salt buffer (e.g., 25 mM phosphate, pH 6.5) at a protein concentration of 0.5-1 mM.

-

Add 5-10% D₂O to the final sample for the NMR lock.

Protocol 2: SILAC for Quantitative Proteomics

SILAC is a powerful method for the in vivo incorporation of labeled amino acids into proteins for mass spectrometry-based quantitative proteomics.

1. SILAC Media Preparation:

-

Base Medium: Use a DMEM or RPMI-1640 medium that is deficient in L-arginine and L-lysine.

-

Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains high concentrations of amino acids and must be replaced with dialyzed FBS to ensure that the labeled amino acids are the primary source.

-

"Light" Medium: To the base medium, add standard ("light") L-arginine and L-lysine to their normal physiological concentrations.

-

"Heavy" Medium: To a separate batch of base medium, add "heavy" isotopically labeled amino acids, for example, L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).

-

Final Media: Add 10% dFBS, glutamine, and penicillin/streptomycin to both the "light" and "heavy" media. Sterilize by filtration.

2. Cell Labeling and Experimentation:

-

Cell Culture: Split the cell line of interest into two populations. Culture one population in the "light" medium and the other in the "heavy" medium.

-

Full Incorporation: To ensure complete incorporation of the labeled amino acids, the cells must be passaged for at least five to six cell doublings in the SILAC media.[10]

-

Experimental Treatment: Once full incorporation is achieved, perform the desired experimental treatment on one of the cell populations (e.g., drug treatment on the "heavy" labeled cells, with the "light" cells serving as the control).

-

Harvesting and Mixing: After the treatment, harvest both the "light" and "heavy" cell populations. Count the cells and combine them in a 1:1 ratio.

3. Sample Preparation for Mass Spectrometry:

-

Lysis and Protein Extraction: Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Perform in-solution or in-gel digestion of the extracted proteins, typically using trypsin. Trypsin cleaves after arginine and lysine, ensuring that nearly all resulting peptides will contain a labeled amino acid.[10]

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar method.

-

LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass. The ratio of their intensities directly reflects the relative abundance of the protein in the two original cell populations.

Conclusion

The minute natural abundance of ¹⁵N, while a fundamental property of our biosphere, presents a significant challenge for directly tracking nitrogen metabolism. However, this very scarcity is what makes ¹⁵N-labeled compounds such powerful tools for scientific discovery. By introducing molecules enriched with this heavy isotope, researchers can overcome the limitations of natural abundance and gain unprecedented insights into the dynamic processes of life. From defining the structure of proteins with NMR to quantifying proteome-wide changes with SILAC and tracing the intricate web of metabolic pathways in cancer, ¹⁵N labeling is an indispensable technique that continues to drive innovation in basic research and drug development.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oncogenic K-Ras decouples glucose and glutamine metabolism to support cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Boc-Gly-OH-15N: Properties, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)glycine-15N (Boc-Gly-OH-15N), a stable isotope-labeled amino acid critical in modern biochemical and pharmaceutical research. This document details its physicochemical properties, outlines its primary application in peptide synthesis, and provides methodologies for the analysis of the resulting labeled peptides.

Core Physicochemical Properties

The key distinction between Boc-Gly-OH and its 15N-labeled counterpart lies in the isotopic composition of the nitrogen atom. This substitution of the naturally abundant ¹⁴N with ¹⁵N results in a precise mass shift without altering the chemical reactivity of the molecule. This property is fundamental to its application as a tracer in various biochemical and metabolic studies.

Quantitative Data Summary

The molecular formula and weight of both the standard and the 15N-labeled Boc-Gly-OH are summarized below. This data is crucial for the accurate interpretation of mass spectrometry results and for precise reagent preparation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 |

| Boc-Gly-OH-15N | C₇H₁₃¹⁵NO₄ | 176.18 |

Note: The molecular weight of Boc-Gly-OH-15N is approximately 1 Dalton higher than the unlabeled version due to the presence of the heavy nitrogen isotope.[1]

Isotopic Labeling and its Significance

The introduction of a stable isotope like ¹⁵N into a molecule provides a powerful tool for researchers. The diagram below illustrates the simple yet significant modification that distinguishes Boc-Gly-OH-15N from its unlabeled form.

References

Methodological & Application

Application Notes & Protocols: Utilizing Boc-Gly-OH-¹⁵N and other ¹⁵N-Glycine Precursors for Protein Structure Studies by NMR

Audience: Researchers, scientists, and drug development professionals.